molecular formula C19H21N3O3 B11011021 N-[4-(acetylamino)phenyl]-3-[(2-methylpropanoyl)amino]benzamide

N-[4-(acetylamino)phenyl]-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11011021
M. Wt: 339.4 g/mol
InChI Key: NDBPBHLEWWILLF-UHFFFAOYSA-N
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Description

N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both acetylamino and isobutyrylamino functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl with acetyl chloride to form N-(4-acetylamino)phenyl. This intermediate is then reacted with 3-isobutyrylaminobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)acetamide
  • N-(3-aminophenyl)benzamide
  • N-(4-acetylamino)phenylbenzamide

Uniqueness

N-[4-(ACETYLAMINO)PHENYL]-3-(ISOBUTYRYLAMINO)BENZAMIDE is unique due to its dual functional groups, which provide it with distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological effects .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H21N3O3/c1-12(2)18(24)22-17-6-4-5-14(11-17)19(25)21-16-9-7-15(8-10-16)20-13(3)23/h4-12H,1-3H3,(H,20,23)(H,21,25)(H,22,24)

InChI Key

NDBPBHLEWWILLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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